![molecular formula C11H12O4 B3280938 1-[4-(2-Hydroxyethoxy)phenyl]propane-1,2-dione CAS No. 72490-40-5](/img/structure/B3280938.png)
1-[4-(2-Hydroxyethoxy)phenyl]propane-1,2-dione
Descripción general
Descripción
1-[4-(2-Hydroxyethoxy)phenyl]propane-1,2-dione, commonly known as HPPD, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. HPPD is a potent inhibitor of the enzyme 4-hydroxyphenylpyruvate dioxygenase, which plays a crucial role in the biosynthesis of tyrosine and melanin in humans.
Aplicaciones Científicas De Investigación
HPPD has been extensively studied for its potential applications in various fields such as medicine, agriculture, and materials science. In medicine, HPPD inhibitors have been investigated as potential treatments for various diseases such as cancer, Parkinson's disease, and Alzheimer's disease. In agriculture, HPPD inhibitors have been used as herbicides to control the growth of weeds. In materials science, HPPD has been used as a precursor for the synthesis of various materials such as polymers, dyes, and pigments.
Mecanismo De Acción
HPPD inhibits the enzyme 4-hydroxyphenylpyruvate dioxygenase, which plays a crucial role in the biosynthesis of tyrosine and melanin in humans. This inhibition leads to a decrease in the production of melanin, which is responsible for skin pigmentation. HPPD inhibitors have also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
HPPD inhibitors have been shown to have potent anticancer activity in various cancer cell lines. They have also been shown to have neuroprotective effects in animal models of Parkinson's disease and Alzheimer's disease. In addition, HPPD inhibitors have been shown to have herbicidal activity against various weed species.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
HPPD inhibitors have several advantages for lab experiments such as their high potency and selectivity, which allows for precise targeting of specific enzymes. However, HPPD inhibitors also have some limitations such as their potential toxicity and off-target effects, which can lead to unwanted side effects.
Direcciones Futuras
There are several future directions for research on HPPD inhibitors. One direction is to investigate their potential as treatments for various diseases such as cancer, Parkinson's disease, and Alzheimer's disease. Another direction is to explore their applications in agriculture as herbicides. Additionally, further research is needed to optimize the synthesis method for HPPD and to improve the yield and purity of the compound.
Propiedades
IUPAC Name |
1-[4-(2-hydroxyethoxy)phenyl]propane-1,2-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O4/c1-8(13)11(14)9-2-4-10(5-3-9)15-7-6-12/h2-5,12H,6-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNPPZOOEIJGCMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(=O)C1=CC=C(C=C1)OCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70823187 | |
| Record name | 1-[4-(2-Hydroxyethoxy)phenyl]propane-1,2-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70823187 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(2-Hydroxyethoxy)phenyl]propane-1,2-dione | |
CAS RN |
72490-40-5 | |
| Record name | 1-[4-(2-Hydroxyethoxy)phenyl]propane-1,2-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70823187 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



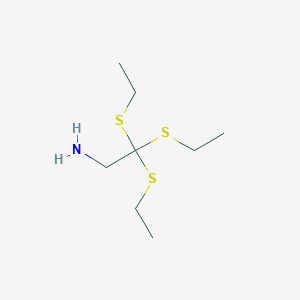
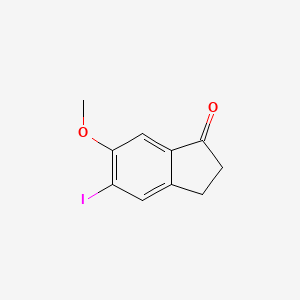

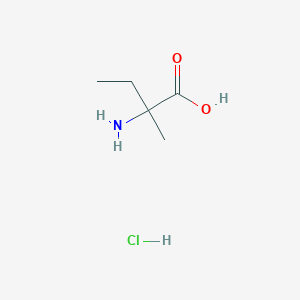

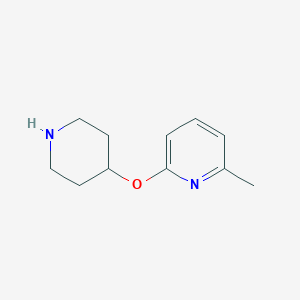
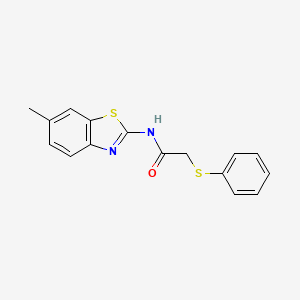

![7-Methyl-2,3-dihydro-[1,4]dioxino[2,3-c]pyridine](/img/structure/B3280931.png)
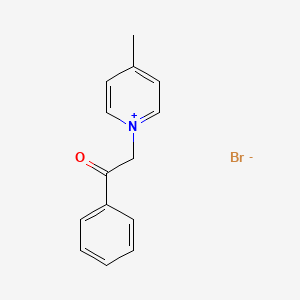

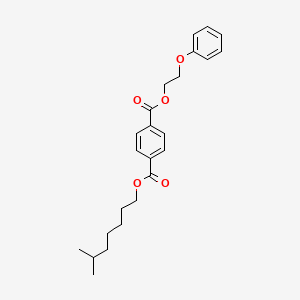
![7-Azabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B3280955.png)
